molecular formula C13H24O B14412524 2-Ethyl-2-prenyl-3-hexenol CAS No. 85136-06-7

2-Ethyl-2-prenyl-3-hexenol

Cat. No.: B14412524
CAS No.: 85136-06-7
M. Wt: 196.33 g/mol
InChI Key: FVVHZRFAPSXWTL-UHFFFAOYSA-N
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Description

2-Ethyl-2-prenyl-3-hexenol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its unique structure, which includes both ethyl and prenyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-prenyl-3-hexenol can be synthesized through the reduction of 2-ethyl-2-prenyl-3-hexenal. This process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The process requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-prenyl-3-hexenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Halogenated compounds

Mechanism of Action

The mechanism of action of 2-Ethyl-2-prenyl-3-hexenol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

2-Ethyl-2-prenyl-3-hexenol can be compared with other similar compounds, such as:

Uniqueness

The presence of both ethyl and prenyl groups in this compound makes it unique compared to other alcohols. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Conclusion

This compound is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for research and practical applications.

Properties

CAS No.

85136-06-7

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-ethyl-2-(3-methylbut-2-enyl)hex-3-en-1-ol

InChI

InChI=1S/C13H24O/c1-5-7-9-13(6-2,11-14)10-8-12(3)4/h7-9,14H,5-6,10-11H2,1-4H3

InChI Key

FVVHZRFAPSXWTL-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CC)(CC=C(C)C)CO

Origin of Product

United States

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